molecular formula C23H36ClN3O2 B11345097 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11345097
M. Wt: 422.0 g/mol
InChI Key: UYQYOTLBWKLVPW-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a piperazine ring, and a cyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the phenoxy intermediate: The reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperazine incorporation: The reaction of the cyclohexyl intermediate with 4-methylpiperazine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group, a piperazine ring, and a cyclohexyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H36ClN3O2

Molecular Weight

422.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C23H36ClN3O2/c1-17-14-20(15-18(2)21(17)24)29-19(3)22(28)25-16-23(8-6-5-7-9-23)27-12-10-26(4)11-13-27/h14-15,19H,5-13,16H2,1-4H3,(H,25,28)

InChI Key

UYQYOTLBWKLVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2(CCCCC2)N3CCN(CC3)C

Origin of Product

United States

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